Oxadiazon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in solvents

In water, 0.7 mg/l @ 24 °C

Synonyms

Canonical SMILES

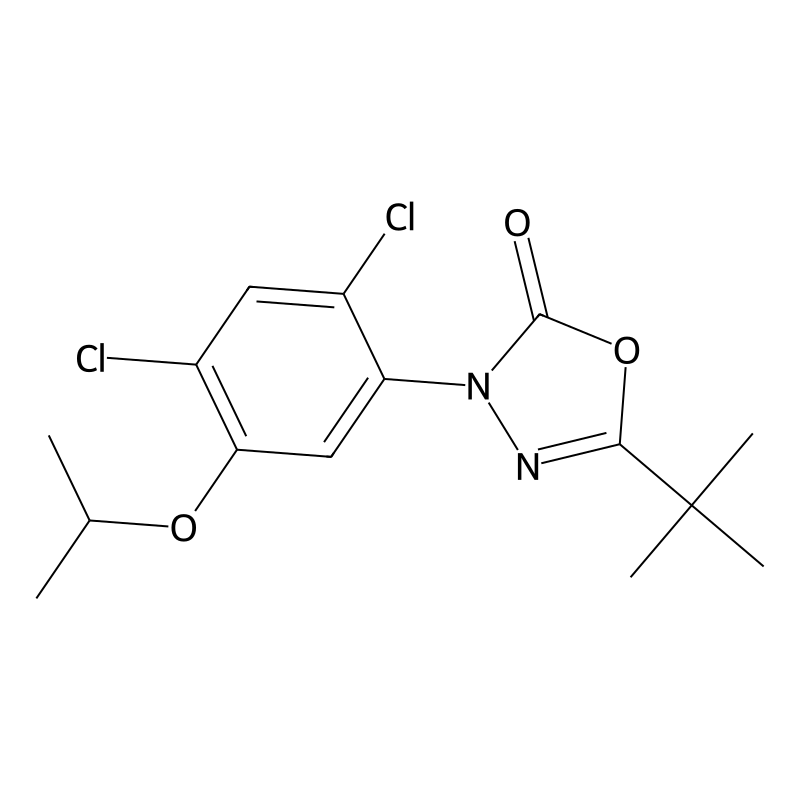

Oxadiazon is a chemical compound primarily utilized as a herbicide, particularly effective against a variety of broadleaf weeds and grasses. Its chemical formula is , and it belongs to the class of oxadiazoles. Registered for use since 1978, oxadiazon acts by inhibiting photosynthesis in plants, making it particularly useful in agricultural settings, such as sod farms and conifer nurseries .

- Toxicity: Oxadiazon is considered practically non-toxic to mammals based on acute studies [, ]. However, it's important to follow recommended handling practices to avoid potential hazards.

- Flammability: Not flammable [].

- Reactivity: No significant reactivity concerns reported in scientific literature.

- Understanding herbicide resistance: Researchers use Oxadiazon to study how weeds develop resistance to herbicides. By exposing weeds to Oxadiazon under controlled conditions, scientists can investigate the mechanisms behind resistance and develop strategies to manage it

- Environmental fate and degradation: Oxadiazon's behavior in the environment is a subject of scientific inquiry. Researchers study how Oxadiazon degrades in soil and water, investigating the factors influencing its persistence and potential impact on non-target organisms [Source: Journal of Agricultural and Food Chemistry [JACF]]()

- Developing application methods: Scientific research explores methods to optimize the application of Oxadiazon. This can involve studies on formulation development, application timing, and soil incorporation techniques to enhance weed control efficacy while minimizing environmental impact

Reaction Example

A notable reaction involving oxadiazon is its transformation in the presence of Lewis acids, which can facilitate the conversion of residual oxadiazon into other derivatives like oxadiazon phenol. The reaction typically involves the following steps:

- Dissolution of oxadiazon in a suitable solvent.

- Catalysis using Lewis acids (e.g., aluminum trichloride).

- Separation and purification of the resulting compound .

The synthesis of oxadiazon can be achieved through several methods. One notable method involves the use of crystallization mother liquor from previous syntheses, employing Lewis acid catalysis to enhance yield and reduce side reactions. The process typically includes:

- Recovery of ethanol from the crystallization mother liquor.

- Addition of solvents such as dichloromethane.

- Stirring and maintaining temperature for optimal reaction conditions.

- Purification through distillation and filtration techniques .

Oxadiazon finds extensive applications in agriculture as a pre-emergent herbicide. Its primary uses include:

- Treatment of sod farms.

- Application in conifer nurseries.

- Use in landscape management for ornamental plants and shrubs .

Due to its effectiveness against specific weed species, it has become a preferred choice for managing weed populations in various agricultural settings.

Studies on oxadiazon interactions indicate that it can bind to organic matter and sediments in aquatic environments, leading to potential accumulation and ecological risks. Its light-dependent activity suggests that its toxicity may vary with environmental conditions . Furthermore, there are concerns about its interaction with other pesticides due to potential cumulative effects on non-target organisms.

Several compounds share structural or functional similarities with oxadiazon. Below is a comparison highlighting their uniqueness:

Oxadiazon's unique combination of stability under normal conditions and effectiveness against specific weeds distinguishes it from these similar compounds.

The traditional industrial synthesis of oxadiazon relies fundamentally on phosgene-based cyclization methodologies that have been employed since the compound's commercial development. This approach involves the reaction of 2,4-dichloro-5-isopropoxybenzhydrazide with phosgene gas to form the characteristic 1,3,4-oxadiazole ring structure [1] [2].

The phosgene-based synthesis follows a well-established reaction mechanism where the hydrazide intermediate undergoes acylation with phosgene, followed by intramolecular cyclization with elimination of hydrogen chloride. The reaction proceeds through the formation of an intermediate acyl chloride species, which subsequently cyclizes under the influence of elevated temperatures typically ranging from 40 to 80 degrees Celsius [1] [3].

Industrial implementation of this methodology requires stringent safety protocols due to the extreme toxicity of phosgene gas. The reaction is typically conducted in toluene or dimethylformamide solvent systems, with careful control of phosgene addition rates to prevent accumulation of unreacted gas [2]. Temperature control is critical, as excessive heating can lead to decomposition of both reactants and products, while insufficient heating results in incomplete cyclization.

The phosgene approach achieves yields typically ranging from 85 to 92 percent under optimized conditions, with reaction times of 3 to 6 hours depending on scale and specific process parameters [1]. Product purity generally reaches 95 to 98 percent following standard purification procedures. However, the inherent safety risks associated with phosgene handling have driven extensive research into alternative synthetic methodologies.

Recent investigations have explored the use of triphosgene as a safer phosgene equivalent, though this approach still presents significant safety challenges due to the potential for phosgene generation during storage and handling [4]. The traditional phosgene methodology remains widely employed in industrial settings where appropriate safety infrastructure and expertise are available.

Novel Catalytic Synthesis Using Methyl Chloroformate

A significant advancement in oxadiazon synthesis has emerged through the development of methyl chloroformate-based methodologies that offer substantial safety and environmental advantages over traditional phosgene approaches. This innovative synthesis pathway utilizes methyl chloroformate as a carbonylation agent, eliminating the need for highly toxic phosgene gas while maintaining excellent product yields and purity [4] [5].

The methyl chloroformate synthesis proceeds through a two-stage mechanism. In the initial stage, 2,4-dichloro-5-isopropoxybenzhydrazide reacts with methyl chloroformate in organic solvent to form a hydrazide methyl ester intermediate. This reaction typically occurs at temperatures between 60 and 110 degrees Celsius, with reaction times of 4 to 6 hours depending on scale and specific conditions [4].

The second stage involves cyclization of the hydrazide methyl ester under the influence of base catalysts, most commonly sodium methoxide or potassium methoxide. This cyclization proceeds with elimination of methanol, forming the desired oxadiazole ring structure. Catalyst loading typically ranges from 2 to 5 mole percent, with optimal performance achieved at 2 to 4 mole percent for industrial applications [4].

Recent research findings demonstrate that this methodology achieves yields exceeding 97 percent, with product purities ranging from 97.1 to 98.9 percent depending on specific reaction conditions and purification protocols [4]. The reaction tolerates various organic solvents, including toluene, dichloroethane, and chlorobenzene, though toluene is preferred for industrial applications due to its favorable safety profile and ease of recovery.

The environmental advantages of the methyl chloroformate approach are substantial. The methodology generates conventional industrial byproducts including methanol and hydrogen chloride, both of which can be readily recovered and recycled. The elimination of phosgene from the process significantly reduces both acute safety risks and long-term environmental concerns [4].

Industrial optimization studies have identified key parameters for scale-up success. The molar ratio of hydrazide to methyl chloroformate should be maintained between 1:1.05 and 1:1.2 for optimal yields, while catalyst loading can be reduced to 2 to 3 mole percent at larger scales without significant yield loss [4]. Temperature control during the cyclization stage is critical, with optimal performance achieved between 90 and 110 degrees Celsius.

Optimization of Reaction Parameters for Industrial Scale-Up

The successful transition from laboratory-scale synthesis to industrial production of oxadiazon requires comprehensive optimization of multiple interconnected process parameters. Scale-up considerations encompass reaction kinetics, heat and mass transfer phenomena, equipment design constraints, and economic factors that collectively determine the viability of commercial production [6] [7].

Temperature control represents a critical optimization parameter for industrial oxadiazon synthesis. Laboratory studies demonstrate optimal performance at 60 to 70 degrees Celsius for phosgene-based methods and 90 to 110 degrees Celsius for methyl chloroformate approaches [1] [4]. However, industrial scale-up requires consideration of heat transfer limitations and temperature gradients within large reaction vessels. Enhanced heat transfer coefficient design through improved agitation and heat exchanger configuration enables maintenance of uniform temperature profiles across industrial reactors.

Reaction time optimization involves balancing throughput requirements with conversion efficiency. Laboratory batch processes typically require 3 to 6 hours for complete conversion, but industrial implementation benefits from semi-continuous or continuous operation modes that can reduce overall residence time while maintaining high conversion rates [4]. Process intensification through improved mixing and mass transfer can further reduce reaction times at industrial scale.

Catalyst selection and loading optimization significantly impacts both product yield and economic viability. While laboratory studies demonstrate optimal performance with 2 to 5 mole percent catalyst loading, industrial applications can achieve comparable results with 2 to 3 mole percent through improved mixing and temperature control [4]. The selection between sodium methoxide, potassium methoxide, and other alkali metal alcoholates depends on cost considerations, handling characteristics, and local availability.

Solvent system optimization encompasses both performance and recovery considerations. Toluene emerges as the preferred solvent for industrial applications due to its excellent solvation properties, favorable boiling point for reflux operations, and efficient recovery through distillation [4]. Solvent recovery rates exceeding 95 percent are achievable through properly designed distillation systems, significantly reducing raw material costs and environmental impact.

Mixing and agitation optimization requires careful consideration of scale-dependent phenomena. While laboratory scale reactions benefit from high agitation rates of 300 to 500 revolutions per minute, industrial scale operations typically employ reduced agitation rates of 150 to 250 revolutions per minute due to geometric scaling considerations and equipment limitations [7]. Enhanced mixing efficiency through improved impeller design and multiple agitation zones compensates for reduced agitation intensity.

Pressure optimization for industrial operations focuses on maintaining atmospheric pressure while ensuring adequate vapor space for gas evolution during the reaction. Proper design of vapor handling systems prevents pressure buildup while enabling recovery of volatile byproducts and maintaining safe operating conditions.

Purification Techniques and Yield Maximization Strategies

The development of efficient purification methodologies is essential for maximizing oxadiazon yields while achieving the stringent purity requirements demanded by commercial herbicide applications. Advanced purification strategies encompass crystallization optimization, solvent selection, chromatographic techniques, and integrated recovery systems that collectively enhance both product quality and economic performance [8] [9].

Crystallization represents the primary purification technique for oxadiazon, with significant opportunities for yield enhancement through process optimization. Traditional single-stage cooling crystallization typically achieves acceptable purity but may result in yield losses of 5 to 8 percent due to incomplete precipitation and co-crystallization of impurities [8]. Advanced seeded crystallization techniques enable controlled nucleation and crystal growth, resulting in improved crystal size distribution and enhanced purity.

Controlled cooling rate crystallization protocols have demonstrated yield improvements of 5 to 8 percent compared to traditional rapid cooling methods. Optimal cooling rates typically range from 0.5 to 1.0 degrees Celsius per minute, allowing sufficient time for selective crystallization while preventing formation of unstable polymorphs [8]. Temperature programming during crystallization can further enhance selectivity and yield through staged precipitation of different impurity fractions.

Solvent selection for crystallization and recrystallization operations significantly impacts both yield and purity. While traditional approaches employ simple alcohol systems such as methanol or ethanol, mixed alcohol systems or alcohol-water mixtures can provide enhanced selectivity for oxadiazon over structural impurities [8]. Solvent recycling systems enable economic utilization of optimized solvent mixtures while minimizing environmental impact.

Multi-stage recrystallization protocols can achieve yield improvements of 8 to 12 percent through selective removal of impurities in sequential stages. The first recrystallization stage focuses on removal of high-solubility impurities, while subsequent stages target trace impurities and improve overall crystal quality [8]. Each recrystallization stage can be optimized independently for maximum efficiency.

Chromatographic purification techniques, while not typically employed at industrial scale due to cost considerations, can provide yield improvements of 15 to 20 percent for high-value applications requiring exceptional purity [8]. High-performance liquid chromatography methods enable separation of closely related structural isomers and degradation products that may be difficult to remove through crystallization alone.

Washing protocol optimization represents a critical yet often overlooked aspect of purification strategy. Sequential washing with different solvent systems can selectively remove specific impurity classes while minimizing product losses. Automated washing systems enable precise control of wash volumes, contact times, and temperature profiles for optimal efficiency [8].

Drying optimization involves balancing moisture removal efficiency with thermal degradation prevention. Vacuum drying at 70 to 90 degrees Celsius under controlled atmosphere conditions provides enhanced moisture removal while preventing oxidative degradation. Controlled atmosphere drying using nitrogen or other inert gases prevents formation of oxidative byproducts that can impact product stability [8].

Advanced analytical monitoring throughout the purification process enables real-time optimization and quality assurance. In-line monitoring using near-infrared spectroscopy or other rapid analytical techniques allows immediate feedback for process control and yield optimization. Multi-analytical approaches combining gas chromatography, high-performance liquid chromatography, and mass spectrometry provide comprehensive characterization of product purity and impurity profiles [8].

Integrated recovery systems maximize overall process efficiency by enabling recovery and recycling of solvents, byproducts, and intermediate materials. Distillation recovery rates exceeding 95 percent are achievable for most organic solvents used in oxadiazon purification, significantly reducing raw material costs and environmental impact [8]. Byproduct recovery systems can capture valuable materials such as methanol for reuse in other processes or sale as commercial products.

Purity

Physical Description

White odorless solid; [Merck Index]

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.80

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.15X10-7 mm Hg @ 22 °C

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Hazard Classes and Categories -> Teratogens

Herbicides

Methods of Manufacturing

1,2,4,5-Tetrachlorobenzene + isopropanol + hydrazine + pivaloyl chloride + phosgene (ether formation/amine formation/amide formation/phosgenation)

General Manufacturing Information

Analytic Laboratory Methods

FDA Method 231.1. Organophosphorous Residues General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, and Florisil Column Cleanup.

HERL Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue.

Metabolites can be determined by GLC with thermal-conductivity detection. Oxadiazon residues can be determined by GLC with electrical conductivity detection or by mass spectrometry. Residues in hops can be determined by GLC.

Stability Shelf Life

Dates

2: Kuwata K, Inoue K, Ichimura R, Takahashi M, Kodama Y, Yoshida M. Constitutive active/androstane receptor, peroxisome proliferator-activated receptor α, and cytotoxicity are involved in oxadiazon-induced liver tumor development in mice. Food Chem Toxicol. 2016 Feb;88:75-86. doi: 10.1016/j.fct.2015.12.017. Epub 2015 Dec 19. PubMed PMID: 26710982.

3: Richert L, Price S, Chesne C, Maita K, Carmichael N. Comparison of the induction of hepatic peroxisome proliferation by the herbicide oxadiazon in vivo in rats, mice, and dogs and in vitro in rat and human hepatocytes. Toxicol Appl Pharmacol. 1996 Nov;141(1):35-43. PubMed PMID: 8917673.

4: Crane DB, Younghans-Haug C. Oxadiazon residue concentrations in sediment, fish, and shellfish from a combined residential/agricultural area in southern California. Bull Environ Contam Toxicol. 1992 Apr;48(4):608-15. PubMed PMID: 1504506.

5: Von Burg R. Oxadiazon. J Appl Toxicol. 1994 Jan-Feb;14(1):69-71. Review. PubMed PMID: 8157873.

6: Garbi C, Casasús L, Martinez-Alvarez R, Ignacio Robla J, Martín M. Biodegradation of oxadiazon by a soil isolated Pseudomonas fluorescens strain CG5: Implementation in an herbicide removal reactor and modelling. Water Res. 2006 Mar;40(6):1217-23. Epub 2006 Mar 3. PubMed PMID: 16516265.

7: Hoque ME, Wilkins RM, Kennedy A, Garratt JA. Sorption behaviour of oxadiazon in tropical rice soils. Water Sci Technol. 2007;56(1):115-21. PubMed PMID: 17711006.

8: Krijt J, van Holsteijn I, Hassing I, Vokurka M, Blaauboer BJ. Effect of diphenyl ether herbicides and oxadiazon on porphyrin biosynthesis in mouse liver, rat primary hepatocyte culture and HepG2 cells. Arch Toxicol. 1993;67(4):255-61. PubMed PMID: 8517781.

9: Navalón A, Prieto A, Araujo L, Vílchez JL. Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Chromatogr A. 2002 Feb 8;946(1-2):239-45. PubMed PMID: 11873973.

10: Iriti M, Castorina G, Picchi V, Faoro F, Gomarasca S. Acute exposure of the aquatic macrophyte Callitriche obtusangula to the herbicide oxadiazon: the protective role of N-acetylcysteine. Chemosphere. 2009 Mar;74(9):1231-7. doi: 10.1016/j.chemosphere.2008.11.025. Epub 2008 Dec 19. PubMed PMID: 19101011.

11: Pinilla P, Ruiz J, Lobo MC, Martínez-Iñigo MJ. Degradation of oxadiazon in a bioreactor integrated in the water closed circuit of a plant nursery. Bioresour Technol. 2008 May;99(7):2177-81. Epub 2007 Jul 12. PubMed PMID: 17629477.

12: Das AC, Debnath A, Mukherjee D. Effect of the herbicides oxadiazon and oxyfluorfen on phosphates solubilizing microorganisms and their persistence in rice fields. Chemosphere. 2003 Oct;53(3):217-21. PubMed PMID: 12919781.

13: Krijt J, Vokurka M. Herbicide oxadiazon induces peroxisome proliferation. Toxicol Appl Pharmacol. 1997 Sep;146(1):170-1. PubMed PMID: 9299609.

14: Ambrosi D, Kearney PC, Macchia JA. Persistence and metabolism of oxadiazon in soils. J Agric Food Chem. 1977 Jul-Aug;25(4):868-72. PubMed PMID: 881508.

15: Li YJ, Huang ZQ, Yi WL. [Determination of oxadiazon residues in cereals by gas chromatography-mass spectrometry]. Se Pu. 2002 Mar;20(2):190-2. Chinese. PubMed PMID: 12541984.

16: Bingham SW, Shaver RL, Guyton CL. Peanut uptake and metabolism of [14C]oxadiazon from soil. J Agric Food Chem. 1980 Jul-Aug;28(4):735-40. PubMed PMID: 7462492.

17: Liu F, Mu W, Wang J. [Quantitative analysis of butachlor, oxadiazon and simetryn by gas chromatography]. Se Pu. 1999 Mar;17(2):217-8. Chinese. PubMed PMID: 12549176.

18: Matringe M, Camadro JM, Labbe P, Scalla R. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, LS 82-556 and M&B 39279. FEBS Lett. 1989 Mar 13;245(1-2):35-8. PubMed PMID: 2522396.

19: Guardigli A, Lefar MS, Gallo MA. Residue uptake and depletion measurements of dietary oxadiazon in mammalian and avian species. Arch Environ Contam Toxicol. 1976;4(2):145-54. PubMed PMID: 1267486.

20: Ambrosi D, Helling CS. Leaching of oxadiazon and phosalone in soils. J Agric Food Chem. 1976 Jan-Feb;25(1):215-7. PubMed PMID: 1002929.